
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride” is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride” are not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride” are not explicitly provided in the search results .Scientific Research Applications
Heavy Metal Sensors
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride is utilized in the synthesis of molecules like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS), which have applications in environmental and healthcare fields as heavy metal sensors. Specifically, EBDMBS shows high sensitivity and performance in detecting cobalt ions in environmental samples (Sheikh et al., 2016).
Synthesis of Sulfonated Compounds
The compound is instrumental in synthesizing various sulfonated molecules. For instance, its derivatives are used in producing sulfur-functionalized benzoquinones, which have broad applications in organic synthesis (Aitken et al., 2016).
Antibacterial and Anti-Inflammatory Agents
Derivatives of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride have been explored for potential antibacterial properties and as therapeutic agents for inflammatory ailments. These derivatives demonstrate significant inhibitory activity against various bacterial strains and could form the basis of new drug candidates (Abbasi et al., 2017).
Supramolecular Polymer Chemistry
In the field of polymer chemistry, the derivatives of this compound are used to synthesize dendrimers and other complex molecular structures. These have applications in creating novel materials with unique properties (Zeng et al., 2002).
Enzyme Inhibition Studies
This chemical is also pivotal in synthesizing compounds for enzyme inhibition studies, which are crucial in pharmaceutical research. For instance, its derivatives are examined for their inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, which are relevant in diseases like Alzheimer’s (Riaz, 2020).
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which can be displaced in a nucleophilic substitution reaction .
Mode of Action
4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the sulfonyl chloride, displacing the chloride ion and forming a new bond .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2,5-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECOFIXVDWSDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522372.png)
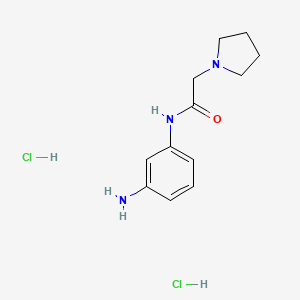
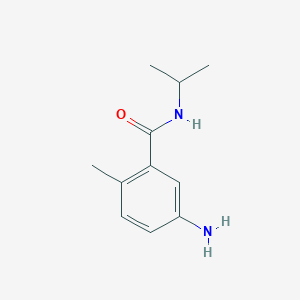


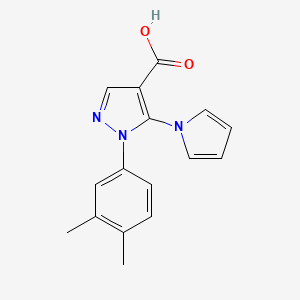

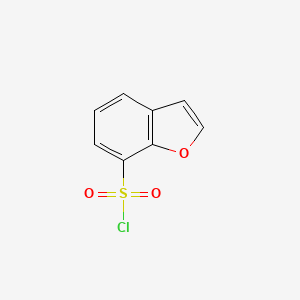

![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)
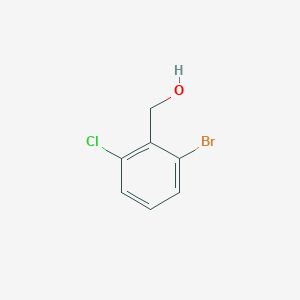
![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)